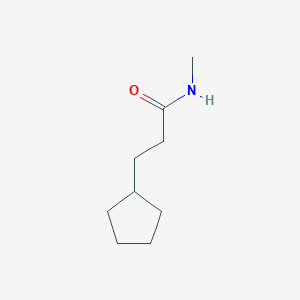

3-cyclopentyl-N-methylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyl-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10-9(11)7-6-8-4-2-3-5-8/h8H,2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWUEMNZTBFKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopentyl N Methylpropanamide and Analogues

Direct Amidation Strategies for N-Methylpropanamide Formation

The creation of the N-methylpropanamide core of the target molecule can be achieved through several direct amidation methods, each with distinct advantages and mechanisms. These strategies primarily involve the reaction between a carboxylic acid and an amine.

Dehydrative Condensation of Carboxylic Acids with Methylamine (B109427)

Direct condensation of a carboxylic acid with methylamine is a fundamental approach to amide synthesis. mdpi.comencyclopedia.pub This reaction, in its simplest form, involves the removal of a water molecule to form the amide bond. mdpi.comencyclopedia.pub However, the direct thermal condensation of carboxylic acids and amines typically requires high temperatures (above 160°C) because they tend to form unreactive ammonium (B1175870) salts. mdpi.comencyclopedia.pub To overcome this, dehydrating agents or azeotropic removal of water are often employed to drive the reaction towards the amide product. mdpi.comencyclopedia.pub

Catalytic Amidation Processes

In a move towards more atom-economical and "greener" chemistry, catalytic methods for direct amidation have been developed. mdpi.comcatalyticamidation.info These approaches avoid the use of stoichiometric activating agents. mdpi.comencyclopedia.pub

Boric Acid Derivatives: Boronic acids, such as ortho-iodophenylboronic acid and its derivatives, have been shown to catalyze direct amidation at room temperature, often in the presence of molecular sieves to remove water. acs.org The mechanism is thought to involve the formation of an acylborate intermediate. acs.org Diboronic acid anhydride (B1165640) (DBAA) is effective for the amidation of α- or β-hydroxy acids. mdpi.comencyclopedia.pub

Metal Catalysis: While less common for direct amidation of carboxylic acids, certain metal catalysts can be employed. The development of generally applicable catalytic amidation reactions is an active area of research. catalyticamidation.info

| Catalyst Type | Example | Conditions |

| Boron-based | ortho-Iodophenylboronic acid | Room temperature, with molecular sieves. acs.org |

| Boron-based | Diboronic acid anhydride (DBAA) | Toluene, 60°C or reflux. mdpi.comencyclopedia.pub |

Oxidative Amidation and Palladium-Catalyzed Aminocarbonylation Methodologies

Alternative strategies bypass the use of a pre-formed carboxylic acid.

Oxidative Amidation: This method typically starts with an aldehyde, which is oxidized in situ to an active acylating agent that then reacts with an amine. nih.govorganic-chemistry.org This can be achieved using various oxidants and catalysts, including metal-free systems. nih.govorganic-chemistry.org For instance, a one-pot oxidative amidation of aldehydes can proceed through the generation of reactive nitrile imine intermediates. nih.gov

Palladium-Catalyzed Aminocarbonylation: This powerful technique constructs amides by combining an organic halide (or triflate), carbon monoxide, and an amine in the presence of a palladium catalyst. organic-chemistry.orgnih.gov This method is highly versatile, allowing for the synthesis of a wide array of amides, including those with complex structures. nih.govacs.org Molybdenum hexacarbonyl can be used as a solid source of carbon monoxide. organic-chemistry.org Recent advancements have even enabled the use of arylsilanes as the coupling partner. acs.org

Incorporation of the 3-Cyclopentyl Moiety

The cyclopentyl group is a key structural feature of the target molecule. Its introduction is typically achieved by starting with a precursor that already contains this cyclic moiety.

Synthesis via Cyclopentyl-Containing Carboxylic Acid Precursors and Acyl Halides

The most direct way to incorporate the 3-cyclopentyl group is to begin with 3-cyclopentylpropanoic acid. This carboxylic acid can then be subjected to any of the direct amidation or activation-coupling strategies described in section 2.1 to form the final N-methylpropanamide.

Alternatively, 3-cyclopentylpropanoic acid can be converted to a more reactive derivative, such as an acyl halide (e.g., 3-cyclopentylpropanoyl chloride). researchgate.net Acyl halides are highly electrophilic and react readily with methylamine to yield 3-cyclopentyl-N-methylpropanamide. hepatochem.comresearchgate.net This is a classic and highly effective method for amide synthesis, though the preparation of the acyl halide requires an additional step. hepatochem.com

The synthesis of functionalized cyclopropanes from carboxylic acids has also been demonstrated through photoredox-catalyzed radical addition-polar cyclization cascades, showcasing advanced methods for creating cyclic structures. nih.gov

Methodologies for Stereoselective Cyclopentyl Group Introduction

The stereoselective construction of the cyclopentyl moiety is a critical aspect in the synthesis of chiral molecules like this compound. Achieving control over the three-dimensional arrangement of atoms in the cyclopentyl ring is paramount for influencing the biological activity of the final compound. Various strategies have been developed to introduce this group with high stereocontrol.

One prominent approach involves the use of chiral auxiliaries. For instance, a 2,5-dimethylpyrrole-protected amine can serve as a chiral auxiliary to direct the facial selectivity in reactions like the Mizoroki−Heck annulation, enabling the construction of quaternary all-carbon spirocenters with high stereocontrol. researchgate.net This strategy leverages the steric bulk of the protecting group to guide the incoming reagents to a specific face of the molecule. researchgate.net

Transition metal-catalyzed reactions offer another powerful tool for enantioselective synthesis. Palladium(II)-catalyzed enantioselective C(sp³)-H arylation of ketones, using an α-amino acid as a chiral transient directing group (TDG), has been shown to be effective. nih.gov This method allows for the creation of chiral trisubstituted cyclobutanes from simpler starting materials, which can be precursors to cyclopentyl systems. nih.gov The strategy relies on the temporary formation of an imine between the ketone and the chiral amino acid, which then directs the palladium catalyst to activate a specific C-H bond, leading to high enantioselectivity. nih.gov The use of specific ligands, such as electron-deficient 2-pyridone, is crucial for accelerating the C-H bond cleavage and achieving high yields and selectivity. nih.gov

Furthermore, cycloaddition reactions represent a key methodology for constructing five-membered rings. A photochemical, intermolecular formal [3+2] cycloaddition has been developed to generate highly functionalized cyclopentylamines. chemrxiv.org This method can be conducted in a one-pot sequence, allowing for the cycloaddition, hydrolysis of the resulting Schiff base, and subsequent N-functionalization to form the desired amide. chemrxiv.org

The stereoselective synthesis of complex molecules often relies on starting from a stereopure precursor. The renowned Vince lactam, a chiral building block, has been extensively used for the synthesis of chiral, substituted cyclopentyl and pentenyl rings, which are valuable in drug discovery projects. researchgate.net

| Research Finding | Methodology | Key Feature |

| High stereoselectivity in spiroindoline synthesis | Intramolecular Mizoroki−Heck reaction | Use of a bulky 2,5-dimethylpyrrole-protected amine as a chiral auxiliary. researchgate.net |

| Synthesis of chiral trisubstituted cyclobutanes | Pd(II)-catalyzed enantioselective C(sp³)-H arylation | An α-amino acid acts as a chiral transient directing group. nih.gov |

| Generation of functionalized cyclopentylamines | Intermolecular formal [3+2] cycloaddition | Photochemical method enabling a one-pot, three-step sequence. chemrxiv.org |

| Synthesis of chiral cyclopentyl rings | Utilization of chiral precursors | Starting from stereopure compounds like the (+)-Vince lactam. researchgate.net |

Multi-Component and One-Pot Synthetic Routes for Substituted Propanamides

The synthesis of substituted propanamides, including this compound, benefits significantly from the efficiency and atom economy of multi-component reactions (MCRs) and one-pot procedures. These strategies combine several reaction steps into a single operation without isolating intermediates, saving time, reagents, and reducing waste.

Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are powerful tools for creating complex molecules with amide functionalities. nih.gov

The Passerini Reaction : This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce α-acyloxyamides. nih.gov This provides three points of diversity, allowing for the rapid generation of compound libraries from simple starting materials. nih.gov

The Ugi Reaction : This is a four-component reaction between an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, yielding a bis-amide. nih.gov The reaction proceeds through a cascade mechanism initiated by the formation of an imine. nih.gov

One-pot syntheses of highly substituted propanamide derivatives have been successfully developed. For example, a catalyst-free, one-pot synthesis utilizing ultrasonic irradiation in water has been reported as a clean, rapid, and energy-efficient approach. researchgate.net Such methods align with the principles of green chemistry. researchgate.net Similarly, multi-step synthetic protocols are employed to generate N-substituted-2-propanamide analogues of various heterocyclic systems. researchgate.net

The concept of one-pot synthesis has also been applied to create key intermediates. A modular three-phase reaction sequence allows for the rapid one-pot synthesis of complex cyclopentyl building blocks, which can be readily scaled up in continuous flow systems. chemrxiv.org This approach involves an initial cycloaddition, followed by hydrolysis and N-functionalization. chemrxiv.org Novel one-pot methods have also been explored for the synthesis of complex amine structures, which are direct precursors to amides. nih.gov

| Reaction Type | Components/Features | Product Type | Reference |

| Passerini Reaction | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxyamide | nih.gov |

| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Bis-amide | nih.gov |

| One-Pot Propanamide Synthesis | Ultrasonic irradiation in water | Highly substituted propanamides | researchgate.net |

| One-Pot Cyclopentylamine Synthesis | [3+2] Cycloaddition, Hydrolysis, N-acylation | N-functionalized aminocyclopentanes | chemrxiv.org |

Chemo- and Regioselectivity in this compound Synthesis

Chemoselectivity and regioselectivity are fundamental concepts that guide the synthesis of complex molecules like this compound, ensuring that reactions occur at the desired functional group and position. numberanalytics.comslideshare.net

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. In the context of synthesizing the target compound, a key step is the amide bond formation between 3-cyclopentylpropanoic acid (or its activated derivative) and methylamine. If other reactive functional groups are present in the starting materials, they must either be protected or the reaction conditions must be chosen carefully to ensure only the desired amidation occurs. For instance, a reducing agent might be chosen that selectively reduces a ketone in the presence of an ester.

Regioselectivity concerns the control of the position at which a reaction occurs. numberanalytics.com For the synthesis of this compound, this is particularly relevant during the construction of the cyclopentyl ring if it is substituted. For example, in the electrophilic aromatic substitution, a directing group can guide an incoming electrophile to a specific position (ortho, meta, or para) on an aromatic ring. numberanalytics.com Similarly, in the formation of the cyclopentane (B165970) ring itself, such as through annulation reactions, controlling where the new ring is formed in relation to existing functional groups is a regiochemical challenge. acs.org

Strategies to achieve high selectivity include:

Use of Directing Groups : These are functional groups that can steer a reagent to a specific site through coordination with a metal catalyst or by steric hindrance. numberanalytics.com

Catalyst Design : The choice of catalyst can profoundly influence the regiochemical outcome of a reaction. numberanalytics.com

Manipulation of Reaction Conditions : Factors such as temperature, solvent, and pressure can be adjusted to favor one reaction pathway over another. numberanalytics.commdpi.com

The development of catalyst-free, one-pot syntheses that are also chemo- and regioselective represents a significant advancement in the field, allowing for the efficient construction of complex molecules under mild conditions. mdpi.com

Elucidation of Reaction Mechanisms and Transformations of 3 Cyclopentyl N Methylpropanamide

Mechanistic Pathways of Amide Bond Formation in N-Methylpropanamide Synthesis

The formation of the amide bond in 3-cyclopentyl-N-methylpropanamide from 3-cyclopentylpropanoic acid and methylamine (B109427) is a cornerstone of its synthesis. Due to the high stability of the amide bond, this transformation is not spontaneous and requires specific strategies to proceed efficiently. nih.govsolubilityofthings.com

Direct thermal condensation of a carboxylic acid and an amine is generally a high-energy process requiring the forceful removal of water, a method with limited subtlety. masterorganicchemistry.com More commonly, the carboxylic acid is "activated" to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. youtube.com

A prevalent method involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.com The mechanism with a carbodiimide (B86325) reagent proceeds as follows:

Activation of the Carboxylic Acid: The carbonyl oxygen of 3-cyclopentylpropanoic acid attacks the central carbon of the carbodiimide.

Formation of an O-acylisourea intermediate: This highly reactive intermediate is an excellent electrophile.

Nucleophilic Attack: The nitrogen atom of methylamine attacks the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Collapse and Product Formation: The intermediate collapses, forming the stable amide bond of this compound and releasing a urea (B33335) byproduct (e.g., dicyclohexylurea). masterorganicchemistry.com

This process is highly efficient under mild conditions. masterorganicchemistry.com Alternative methods include converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting 3-cyclopentylpropanoyl chloride readily reacts with methylamine to form the desired amide.

Enzyme-mediated approaches also exist, where an adenylating enzyme activates the carboxylic acid to form an acyl-AMP intermediate, which then undergoes nucleophilic substitution by an amine. nih.gov

Reactivity and Selective Chemical Transformations of the N-Methylpropanamide Functional Group

The amide functional group is characterized by significant resonance stabilization. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, giving the C-N bond partial double-bond character. nih.govmsu.edu This resonance reduces the electrophilicity of the carbonyl carbon, making amides less reactive than ketones or esters. youtube.com Consequently, reactions involving the N-methylpropanamide group often require forcing conditions or specific catalytic activation. nih.gov

The reduction of amides to amines is a fundamental transformation, and catalytic hydrogenation offers a green and atom-economical route compared to stoichiometric metal hydride reagents. rsc.orgresearchgate.net The hydrogenation of this compound to 3-cyclopentyl-N-methylpropan-1-amine involves the cleavage of the C-O bond. This reaction is typically performed at elevated temperatures and pressures of hydrogen gas, using a heterogeneous catalyst. researchgate.net

Commonly used catalysts include noble metals like Ruthenium (Ru), Rhodium (Rh), and Platinum (Pt) supported on materials such as carbon, alumina (B75360) (Al₂O₃), or titania (TiO₂). rsc.orgelsevierpure.com The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity.

The mechanism is complex but generally involves the adsorption of the amide onto the catalyst surface. The catalytic system facilitates the cleavage of the C=O bond and subsequent hydrogenation to form the amine. elsevierpure.comacs.org

Table 1: Hypothetical Catalytic Hydrogenation of this compound

| Catalyst System | H₂ Pressure (bar) | Temperature (°C) | Reaction Time (h) | Yield of Amine (%) |

| 5% Ru/C | 50 | 120 | 24 | 85 |

| 5% Rh/Al₂O₃ | 60 | 100 | 20 | 92 |

| 5% Pt/TiO₂ | 50 | 130 | 24 | 78 |

| 2% Ru-PNP/C | 40 | 100 | 16 | 95 |

This table presents illustrative data based on general principles of amide hydrogenation and does not represent experimentally verified results for this specific compound.

Due to the aforementioned resonance stabilization, the carbonyl carbon of the amide is a weak electrophile. youtube.com Nucleophilic attack by strong nucleophiles like organolithium reagents is possible, but reactions with weaker nucleophiles require activation of the amide. nih.gov

Electrophilic activation can be achieved by using strong acids or Lewis acids. nih.govquora.com Protonation of the carbonyl oxygen by a strong acid increases the positive charge character on the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comquora.com This is the principle behind acid-catalyzed hydrolysis of amides. libretexts.org

Lewis acids, such as ZnCl₂, AlCl₃, or triflic anhydride (B1165640) (Tf₂O), can coordinate to the carbonyl oxygen, similarly enhancing its electrophilicity. nih.gov This activation allows for a range of transformations, including transamidation or reduction. For instance, activation with Tf₂O can trigger intramolecular reactions or facilitate additions that would otherwise be unfavorable. nih.gov

Stereochemical Control and Diastereoselectivity in Cyclopentyl-Amide Systems

When a chiral center exists within the molecule, such as on the cyclopentyl ring or adjacent to the amide group, controlling the stereochemical outcome of reactions becomes critical. The synthesis of a specific stereoisomer of this compound would require stereoselective methods.

If a chiral precursor is used, for example, a specific enantiomer of 3-cyclopentylpropanoic acid, the existing stereocenter can direct the approach of reagents. This substrate-controlled diastereoselectivity can influence subsequent transformations on the molecule. For instance, if a reaction creates a new stereocenter on the propanamide chain, the cyclopentyl group can sterically hinder one face of the molecule, leading to the preferential formation of one diastereomer over the other.

Alternatively, chiral auxiliaries or chiral catalysts can be employed to induce stereoselectivity. In a hypothetical scenario where a chiral center is introduced alpha to the carbonyl group, a chiral base could be used for deprotonation, followed by quenching with an electrophile, to yield a product with high diastereomeric excess. Studies on peptidyl alpha-keto amides have shown that the stereochemistry adjacent to the carbonyl group is crucial for biological activity and can be controlled during synthesis. nih.gov

Table 2: Hypothetical Diastereoselective Alkylation of an Enolate Derived from a Chiral Cyclopentyl-Amide System

| Chiral Auxiliary/Catalyst | Reaction Temperature (°C) | Diastereomeric Ratio (A:B) |

| None | -78 | 55:45 |

| (S)-(-)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) | -78 | 92:8 |

| (R,R)-Diisopinocampheylboron Triflate | -78 | 15:85 |

| Evans Auxiliary | -78 | >95:5 |

This table presents illustrative data based on established principles of asymmetric synthesis and does not represent experimentally verified results for this specific compound.

Radical Chemistry Approaches in the Synthesis or Transformation of Cyclopentyl-Substituted Propanamides

Radical chemistry offers powerful methods for forming C-C bonds and functionalizing unactivated C-H bonds, which can be applied to the synthesis or modification of molecules like this compound.

One synthetic approach could involve a radical addition reaction. For instance, a radical generated from a propanamide derivative could add across the double bond of cyclopentene (B43876). This would form a new C-C bond and install the cyclopentyl ring.

Alternatively, late-stage functionalization using radical chemistry could modify the existing structure. A classic example is the Hofmann-Löffler-Freytag reaction, which involves the generation of a nitrogen-centered radical from an N-haloamide under photolytic or acidic conditions. This radical can then abstract a hydrogen atom from a δ-carbon. In the case of a suitably substituted propanamide, this could lead to the functionalization of the cyclopentyl ring. More modern approaches use visible-light photoredox catalysis to generate radicals under mild conditions, which can then be used for C-H functionalization. For example, a radical initiator could be used to abstract a hydrogen from the cyclopentyl ring, creating a carbon-centered radical that could then react with various trapping agents. youtube.com

Advanced Spectroscopic Characterization and Structural Analysis of 3 Cyclopentyl N Methylpropanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of 3-cyclopentyl-N-methylpropanamide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The N-methyl group would appear as a doublet in the range of δ 2.7-2.8 ppm, coupled to the N-H proton. The N-H proton itself would likely present as a broad singlet or a quartet, depending on the solvent and concentration, around δ 5.4-8.2 ppm.

The protons of the ethyl bridge (–CH2CH2–) would give rise to two multiplets. The CH2 group adjacent to the carbonyl (C2) is expected to resonate around δ 2.1-2.3 ppm, while the CH2 group adjacent to the cyclopentyl ring (C3) would appear further upfield, around δ 1.5-1.7 ppm.

The protons of the cyclopentyl ring would show a complex series of multiplets between δ 1.0 and 1.8 ppm. The methine proton on the carbon attached to the ethyl group (C1' of the cyclopentyl ring) would be the most downfield of this group. The varied chemical environments of the methylene (B1212753) protons in the cyclopentyl ring, due to their diastereotopic nature, contribute to the complexity of these signals. For instance, in ethylcyclopentane, the cyclopentyl protons resonate in the range of δ 1.07 to 1.72 ppm. chemicalbook.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated. The carbonyl carbon (C=O) would be the most downfield signal, typically appearing in the range of δ 170-175 ppm. pressbooks.pubpressbooks.pub The N-methyl carbon would be found at approximately δ 26 ppm.

The carbons of the ethyl bridge are predicted to appear at around δ 35-40 ppm for the carbon adjacent to the carbonyl and δ 30-35 ppm for the carbon adjacent to the cyclopentyl ring. The carbons of the cyclopentyl ring would have chemical shifts influenced by their position relative to the substituent. The substituted carbon (C1') would be the most downfield of the ring carbons, likely in the δ 35-45 ppm range. The other cyclopentyl carbons would resonate at higher fields, typically between δ 25 and 35 ppm, similar to the chemical shifts observed for ethylpentane and methylcyclopentane. docbrown.infodocbrown.info

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C=O | - | 172.0 - 175.0 |

| N-CH₃ | 2.7 - 2.8 (d) | 25.0 - 27.0 |

| N-H | 5.4 - 8.2 (br s or q) | - |

| -CH₂-C=O | 2.1 - 2.3 (t) | 35.0 - 40.0 |

| -CH₂-Cyclopentyl | 1.5 - 1.7 (q) | 30.0 - 35.0 |

| CH-Cyclopentyl | 1.6 - 1.8 (m) | 38.0 - 45.0 |

| CH₂-Cyclopentyl | 1.0 - 1.6 (m) | 25.0 - 33.0 |

Note: Predicted values are based on analysis of similar structures and general NMR principles. Actual experimental values may vary. d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.

2D NMR Techniques

To unambiguously assign these signals and confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, for instance, between the N-H and the N-CH₃ protons, and along the -CH₂-CH₂- chain and within the cyclopentyl ring. An HSQC spectrum would correlate each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry is crucial for determining the elemental composition of this compound and for elucidating its structure through fragmentation analysis.

Molecular Ion and Elemental Composition

HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺˙ or [M+H]⁺), allowing for the unambiguous determination of the elemental formula, C9H17NO.

Fragmentation Analysis

The fragmentation pattern in the mass spectrum provides a molecular fingerprint and reveals structural motifs. For this compound, several key fragmentation pathways are expected. A primary cleavage would be the loss of the cyclopentyl group as a radical, leading to a stable acylium ion. Another significant fragmentation pathway for cycloalkanes involves the loss of ethylene. jove.com

Common fragmentation patterns for amides include α-cleavage adjacent to the carbonyl group and McLafferty rearrangement if a γ-hydrogen is available. In this case, cleavage of the C-C bond between the carbonyl group and the ethyl chain is likely. The fragmentation of the cyclopentyl ring itself would likely proceed through the loss of neutral molecules like ethene (C₂H₄), leading to characteristic fragment ions. youtube.comdocbrown.info

Interactive Data Table: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment | Origin |

| 155 | [C₉H₁₇NO]⁺˙ | Molecular Ion |

| 126 | [C₇H₁₂NO]⁺ | Loss of C₂H₅ from cyclopentyl side chain |

| 98 | [C₅H₈NO]⁺ | Loss of cyclopentyl radical |

| 86 | [C₄H₈NO]⁺ | Cleavage of the bond between C2 and C3 of the propanamide chain |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 58 | [C₂H₄NO]⁺ | McLafferty-type rearrangement fragment |

| 44 | [CH₃NH=CH₂]⁺ | α-cleavage at the N-methyl group |

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint."

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by characteristic amide and alkyl absorptions. The most prominent feature would be the strong C=O stretching vibration (Amide I band) appearing around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the region of 1520-1570 cm⁻¹. A significant N-H stretching band would be observed around 3300 cm⁻¹, which can be broadened due to hydrogen bonding. The C-H stretching vibrations of the cyclopentyl and ethyl groups would appear just below 3000 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR. The C-H stretching and bending modes of the alkyl portions would give strong signals. Raman spectroscopy is particularly useful for observing symmetric vibrations and C-C backbone stretches, which may be weak in the IR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300-3350 (broad) | 3300-3350 |

| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 |

| C=O Stretch (Amide I) | 1630-1680 (strong) | 1630-1680 |

| N-H Bend (Amide II) | 1520-1570 | Weak or absent |

| C-N Stretch (Amide III) | 1240-1300 | 1240-1300 |

| CH₂ Bend (Scissoring) | ~1465 | ~1465 |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Analogues

While this compound is not reported as a crystalline solid at room temperature, the study of crystalline analogues by X-ray crystallography can provide valuable information about its potential solid-state packing and intermolecular interactions. acs.org X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.

For analogous amide-containing molecules, X-ray crystallography reveals key structural features such as bond lengths, bond angles, and torsion angles. A crucial aspect of the solid-state structure of amides is the formation of hydrogen bonds. In crystalline analogues of secondary amides like this compound, it is expected that the N-H proton of one molecule would form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This typically leads to the formation of extended chains or sheets in the crystal lattice, significantly influencing the physical properties of the material.

Computational Chemistry and Theoretical Studies of 3 Cyclopentyl N Methylpropanamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-cyclopentyl-N-methylpropanamide. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine its electronic structure, molecular orbital energies, and thermodynamic stability. nih.govmdpi.comnih.gov

The electronic distribution within the molecule is heavily influenced by the amide functional group. The resonance between the nitrogen lone pair and the carbonyl group leads to a partial double bond character in the C-N bond, which in turn affects the molecule's geometry and reactivity. researchgate.net Theoretical calculations can precisely quantify the atomic charges and the electrostatic potential surface, highlighting the nucleophilic and electrophilic regions of the molecule. For instance, the oxygen atom of the carbonyl group and the nitrogen atom are typically regions of negative charge, making them potential sites for interaction with electrophiles or for hydrogen bonding. semanticscholar.orgnih.gov

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.gov The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of Amide Analogs Note: This table presents representative data for analogous amide compounds from computational studies, as specific data for this compound is not readily available in the literature. The values are indicative of the expected properties.

| Property | Calculation Method | Typical Value Range for N-alkylamides | Reference |

| Dipole Moment (Debye) | DFT/B3LYP | 3.5 - 4.0 D | libretexts.org |

| HOMO Energy (eV) | DFT/B3LYP | -6.5 to -7.5 eV | nih.gov |

| LUMO Energy (eV) | DFT/B3LYP | 1.0 to 2.0 eV | nih.gov |

| C-N Bond Length (Å) | Ab initio | ~1.33 Å | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the potential energy surface and identify stable conformations. rsc.orgrsc.orgmdpi.com

The cyclopentyl ring can adopt various puckered conformations, such as the envelope and twist forms, with low energy barriers between them. acs.orgtaylorandfrancis.com The presence of the propanamide side chain can influence the preferred conformation of the ring. Similarly, the N-methylpropanamide moiety has rotational freedom around its single bonds, leading to different conformers. The rotation around the amide C-N bond is generally restricted due to its partial double bond character, leading to distinct cis and trans isomers. For N-methyl amides, the trans conformation is typically more stable. acs.orgacs.org

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time, considering solvent effects and temperature. nih.gov These simulations can reveal the preferred conformations in solution, the flexibility of different parts of the molecule, and the intramolecular interactions, such as hydrogen bonds, that stabilize certain structures. nih.gov

Reaction Pathway Modeling and Transition State Geometries for Synthesis and Transformations

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and potential transformations of this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the rate-limiting steps. mdpi.comacs.org

The synthesis of this compound typically involves the amidation of a carboxylic acid derivative (e.g., 3-cyclopentylpropanoic acid) with methylamine (B109427). Theoretical studies on amidation reactions have explored various catalytic mechanisms, including those mediated by acids, bases, or coupling agents. researchgate.netnih.gov These studies can help in optimizing reaction conditions by identifying the most efficient catalytic cycle. For instance, computational models can predict the geometry of the transition state for the nucleophilic attack of the amine on the carbonyl carbon, providing insights into the steric and electronic factors that govern the reaction rate. nih.gov

Furthermore, the modeling of potential metabolic transformations or degradation pathways can predict the formation of various metabolites, which is crucial in fields like drug discovery and environmental chemistry.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculations are sensitive to the molecular geometry and electronic environment of each nucleus. For this compound, theoretical predictions can help in assigning the complex signals arising from the cyclopentyl ring protons and the diastereotopic protons of the ethyl bridge. Discrepancies between calculated and experimental spectra can often be resolved by considering a Boltzmann-weighted average of the spectra of different stable conformers. acs.orgnih.gov The restricted rotation around the amide bond can lead to distinct NMR signals for the cis and trans isomers. libretexts.org

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. acs.orgacs.orgresearchgate.net These calculations help in assigning the characteristic absorption bands in an IR spectrum. For this compound, key vibrational modes include the C=O stretch (Amide I band), the N-H bend (Amide II band), and the C-N stretch. nih.govrsc.org The positions of these bands are sensitive to the conformation and hydrogen bonding environment of the amide group. researchgate.net

Table 2: Predicted Spectroscopic Data for Amide Analogs Note: This table provides representative calculated spectroscopic data for analogous amide structures to infer the properties of this compound.

| Spectroscopic Parameter | Calculation Method | Predicted Value/Range | Reference |

| ¹H NMR (N-CH₃) (ppm) | GIAO/DFT | 2.7 - 3.0 ppm | libretexts.org |

| ¹³C NMR (C=O) (ppm) | GIAO/DFT | 170 - 175 ppm | researchgate.net |

| IR (Amide I, C=O stretch) (cm⁻¹) | DFT/B3LYP | 1650 - 1680 cm⁻¹ | acs.orgacs.org |

| IR (Amide II, N-H bend) (cm⁻¹) | DFT/B3LYP | 1530 - 1570 cm⁻¹ | nih.gov |

In Silico Design Principles for this compound Derivatives and Analogues

The insights gained from computational studies can be leveraged for the rational design of new derivatives and analogues of this compound with desired properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this regard. nih.govnih.govmdpi.com

By building a computational model that correlates the structural features (descriptors) of a series of related compounds with their biological activity or physical properties, it is possible to predict the properties of novel, yet-to-be-synthesized molecules. researchgate.netinsilicomoleculardesign.com For example, if the goal is to design a derivative with enhanced binding affinity to a biological target, molecular docking simulations can be used to predict the binding mode and affinity of various virtual compounds. researchgate.netnih.gov

The design principles can focus on modifying different parts of the this compound scaffold:

Cyclopentyl Ring: Introducing substituents on the ring can alter its lipophilicity, steric profile, and interactions with a binding pocket.

Propanamide Linker: The length and flexibility of the linker can be modified to optimize the positioning of the functional groups.

Amide Group: Modifications such as N-methylation or substitution with bioisosteres can influence hydrogen bonding capacity, metabolic stability, and cell permeability. acs.orgnih.gov

These in silico design strategies significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

Synthesis and Exploration of 3 Cyclopentyl N Methylpropanamide Derivatives and Analogues

Structural Modifications of the Propanamide Backbone and Side Chains

The propanamide backbone of 3-cyclopentyl-N-methylpropanamide serves as a versatile scaffold for structural modifications. The synthesis of the parent amide typically begins with its precursor, 3-cyclopentylpropanoic acid. lookchem.comnih.gov This carboxylic acid can be prepared through various methods, including the reaction of cyclopentanone (B42830) or cyclopentanol (B49286) with molten alkali hydroxide. google.com Once obtained, 3-cyclopentylpropanoic acid can be converted to the corresponding amide through standard amidation procedures, such as activation with a coupling agent followed by reaction with methylamine (B109427).

Further modifications to the propanamide backbone often involve altering the length of the alkyl chain or introducing substituents. For instance, homologation or shortening of the three-carbon chain can be achieved by starting with different cyclopentyl-substituted carboxylic acids. The introduction of substituents along the chain can be accomplished through multi-step synthetic sequences, potentially involving the functionalization of unsaturated precursors prior to amidation.

The amide bond itself is a key site for modification. While the focus here is on N-methylpropanamide, a wide array of analogous amides can be synthesized by substituting methylamine with other primary or secondary amines during the amidation step. This allows for the introduction of diverse functional groups and steric bulk at the nitrogen atom, significantly altering the compound's chemical properties.

A general approach to synthesizing N-substituted succinimides, which can be considered related cyclic analogues, involves the acylation of an amine with succinic anhydride (B1165640), followed by cyclodehydration. mdpi.com This highlights a broader strategy of forming cyclic structures from acyclic precursors, a concept that could be adapted to create constrained analogues of this compound.

| Derivative Type | Synthetic Strategy | Potential Starting Material | Reference for Analogy |

|---|---|---|---|

| Chain Homologation | Use of a longer-chain carboxylic acid precursor | 4-Cyclopentylbutanoic acid | lookchem.com |

| Chain Substitution | Multi-step synthesis involving functionalized intermediates | α-Bromo-3-cyclopentylpropanoic acid | mdpi.com |

| N-aryl substitution | Amidation with an aromatic amine | Aniline | jocpr.com |

Derivatization Strategies at the N-Methyl Group

The most direct approach is to employ a variety of substituted primary amines in the amidation reaction with 3-cyclopentylpropanoic acid instead of methylamine. This allows for the introduction of a wide range of functional groups, including larger alkyl chains, aryl groups, and moieties containing heteroatoms. For example, the synthesis of N-substituted-2-azetidinones has been achieved through condensation reactions, demonstrating the feasibility of incorporating complex nitrogen substituents. mdpi.com

Alternatively, for certain modifications, it may be advantageous to start with an N-unsubstituted or differently N-substituted amide and perform subsequent reactions. For instance, N-alkylation or N-arylation of a primary amide (3-cyclopentylpropanamide) could be achieved, although this can sometimes lead to mixtures of products. Reductive amination is another powerful technique where an N-unsubstituted amide can be reacted with an aldehyde or ketone in the presence of a reducing agent to form a new N-substituted derivative.

The synthesis of N-substituted pyrroloquinolines has been reported via the reductive isomerization of (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione, showcasing a method for creating complex N-aryl derivatives. jocpr.com While the core structure is different, the principles of N-substituent incorporation are broadly applicable.

| Strategy | Description | Example Reagent for Amidation | Reference for Analogy |

|---|---|---|---|

| Direct Amidation | Coupling of 3-cyclopentylpropanoic acid with a substituted primary amine. | Benzylamine | mdpi.com |

| Reductive Amination | Reaction of 3-cyclopentylpropanamide with an aldehyde or ketone. | Cyclohexanone | ntu.edu.sg |

| N-Arylation | Coupling of 3-cyclopentylpropanamide with an aryl halide or boronic acid. | Phenylboronic acid | jocpr.com |

Functionalization of the Cyclopentyl Ring (e.g., via C-H activation or substitution reactions)

Direct functionalization of the cyclopentyl ring presents a powerful strategy for creating novel analogues of this compound. The saturated nature of the cyclopentyl group makes C-H activation an attractive, albeit challenging, approach.

Recent advances in catalysis have shown that amide and carboxylic acid groups can direct the site-selective C-H functionalization of cycloalkanes. nih.govnih.gov For example, palladium-catalyzed transannular γ-methylene C-H arylation of cycloalkane carboxylic acids has been successfully demonstrated. nih.govnih.gov This suggests that the carboxylic acid precursor, 3-cyclopentylpropanoic acid, or the amide itself could direct the introduction of aryl groups at the C3 position of the cyclopentyl ring. Computational studies have provided insight into the mechanisms of carboxylate-assisted C-H activation, highlighting the role of the carboxylate as a directing group and internal base. amazonaws.com

Palladium-catalyzed enantioselective C(sp3)–H arylation has also been reported for strained rings like cyclopropanes and cyclobutanes, guided by tertiary alkylamine groups. chemrxiv.org This methodology could potentially be adapted for the cyclopentyl system in related substrates.

Besides C-H activation, the cyclopentyl ring can be functionalized by starting with a pre-functionalized cyclopentane (B165970) derivative. For instance, one could begin with a substituted cyclopentanone, convert it to a derivative of 3-cyclopentylpropanoic acid, and then perform the amidation. This allows for the introduction of functional groups at various positions on the ring through well-established synthetic routes.

| Method | Description | Potential Reagent | Reference for Analogy |

|---|---|---|---|

| Directed C-H Arylation | Palladium-catalyzed coupling of the C-H bond with an aryl halide. | 4-Iodoanisole | nih.govnih.gov |

| Synthesis from a Functionalized Precursor | Beginning the synthesis with a substituted cyclopentanone or cyclopentanol. | 3-Methoxycyclopentanone | google.com |

Synthesis of Chiral Derivatives and Enantioselective Approaches

The introduction of chirality into the derivatives of this compound can be achieved at two main locations: the propanamide side chain or the cyclopentyl ring. The synthesis of such chiral molecules requires enantioselective methods.

For chirality in the side chain, a key intermediate is a chiral derivative of 3-cyclopentylpropanoic acid. For example, a patented process describes the synthesis of (S)-3-cyclopentyl-3-hydroxypropionitrile. google.com This intermediate can be obtained by the chiral reduction of 3-oxo-3-cyclopentylpropanenitrile using a chiral borane (B79455) reagent. google.com The resulting chiral hydroxy nitrile can then be further manipulated, for instance, by hydrolysis to the corresponding carboxylic acid and subsequent amidation, to produce the desired chiral amide derivative. Another patent details the resolution of racemic 3-cyclopentyl-3-(4-halo-substituted-1H-pyrazol-1-yl)propanenitrile to obtain the (R)-enantiomer, which is a precursor for a pharmaceutical agent. google.com

The synthesis of chiral derivatives with stereocenters on the cyclopentyl ring is more complex. It can be approached by using a chiral starting material, such as a resolved cyclopentene (B43876) derivative, and building the propanamide side chain from it. Asymmetric Michael addition reactions have been used to create highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, demonstrating a strategy for creating chiral cyclic structures. rsc.org Rhodium-catalyzed asymmetric cyclopropanation is another powerful tool for generating chiral cyclopropane (B1198618) derivatives, and similar principles could be applied to cyclopentane systems. researchgate.net

| Chiral Center Location | Synthetic Method | Key Intermediate/Reaction | Reference for Analogy |

|---|---|---|---|

| Propanamide Side Chain | Asymmetric reduction of a keto precursor | (S)-3-cyclopentyl-3-hydroxypropionitrile | google.com |

| Propanamide Side Chain | Resolution of a racemic mixture | (R)-3-cyclopentyl-3-(4-halo-substituted-1H-pyrazol-1-yl)propanenitrile | google.com |

| Cyclopentyl Ring | Asymmetric Michael Addition | Organocatalytic addition to a prochiral enoate | rsc.org |

Rational Design of Derivatives as Chemical Probes or Advanced Synthetic Intermediates

The rational design of this compound derivatives as chemical probes or advanced synthetic intermediates leverages the synthetic strategies discussed previously to incorporate specific functionalities.

For use as chemical probes, derivatives can be designed to interact with biological systems or to be detected by specific analytical techniques. This often involves the introduction of reporter groups, such as fluorophores, biotin (B1667282) tags, or photoreactive groups. For example, a derivative could be synthesized with a terminal alkyne or azide (B81097) on the N-substituent, allowing for its attachment to other molecules via "click chemistry." The synthesis of derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids as potential antiproliferative agents illustrates how modifications to a core structure can be used to probe biological activity. mdpi.com

As advanced synthetic intermediates, derivatives of this compound can be designed to have orthogonal protecting groups or reactive handles that allow for further selective transformations. For instance, a derivative could be synthesized with a silyl (B83357) ether on the cyclopentyl ring, which can be selectively deprotected to reveal a hydroxyl group for further reaction. The use of N-substituted succinimides in the synthesis of hydroxamic acids is an example of how a cyclic amide can serve as a key intermediate for accessing other important functional groups. mdpi.com Similarly, the synthesis of N-substituted-3-chloro-2-azetidinones provides intermediates for further chemical elaboration. mdpi.com

Role of 3 Cyclopentyl N Methylpropanamide in Advanced Organic Synthesis and Materials Science

Application as a Key Intermediate for the Construction of Complex Organic Molecules

The primary and most significant role of 3-cyclopentyl-N-methylpropanamide in advanced organic synthesis is its function as a key intermediate in the construction of complex organic molecules. Its bifunctional nature, possessing both a reactive amide group and a lipophilic cyclopentyl moiety, makes it an attractive building block for creating larger, more elaborate structures, particularly in the realm of medicinal chemistry.

A prominent example of its application is found in the synthesis of novel inhibitors for Wild-type p53-induced phosphatase 1 (WIP1), a protein implicated in cancer development. In a patented synthetic route, this compound hydrochloride was utilized as a starting material. It was reacted in dimethylformamide (DMF) and subsequently underwent reversed-phase HPLC purification to yield a more complex derivative. This process demonstrates how the core structure of this compound can be strategically modified and incorporated into a larger, biologically active molecule designed to interact with a specific therapeutic target. The cyclopentyl group, in such contexts, can be crucial for establishing favorable interactions within the binding pocket of a target protein.

Incorporation into Diverse Organic Scaffolds and Chemical Libraries

The structural attributes of this compound make it a valuable component for incorporation into diverse organic scaffolds and for the generation of chemical libraries. Chemical libraries, which are collections of diverse small molecules, are essential tools in high-throughput screening for the discovery of new drug candidates and biological probes.

The aforementioned synthesis of WIP1 inhibitors is a direct illustration of how this compound can be integrated into a larger and more complex scaffold. The patent discloses a class of compounds where the this compound fragment is a part of a larger molecular framework designed for therapeutic intervention. The ability to systematically modify other parts of the molecule while retaining the cyclopentylpropanamide core allows for the creation of a focused library of compounds. This library can then be screened to identify the most potent and selective inhibitors, highlighting the utility of the initial building block in generating molecular diversity for drug discovery programs.

Utility in Method Development for Novel Amide and Cycloalkane Chemistry

While direct evidence of this compound being the central focus of novel method development is limited, its structure is relevant to ongoing research in amide bond formation and the chemistry of cycloalkanes. The synthesis of N-methyl amides, such as this compound itself, is an area of active research, with a continuous drive to develop milder, more efficient, and sustainable synthetic methods.

Contribution to the Synthesis of Macrocycles and Polymeric Materials

Currently, there is no direct scientific literature that documents the use of this compound in the synthesis of macrocycles or polymeric materials. Macrocycles, which are large cyclic molecules, and polymers, which are large molecules composed of repeating subunits, often require specific reactive handles for their construction.

While the amide functionality in this compound could theoretically be part of a repeating unit in a polyamide, or the cyclopentyl ring could be functionalized for polymerization, such applications have not been reported. The development of new polymerization techniques or the need for polymers with specific properties conferred by the N-methyl-3-cyclopentylpropanamide moiety could lead to its future use in this area of materials science.

Future Prospects and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes for 3-Cyclopentyl-N-methylpropanamide

The traditional synthesis of amides, including this compound, often involves the use of stoichiometric coupling reagents that generate significant chemical waste. catalyticamidation.info The future lies in developing more atom-economical and environmentally benign alternatives.

A key area of research is the direct catalytic amidation of cyclopentylpropanoic acid and methylamine (B109427). chemistryforsustainability.org This approach, which ideally produces only water as a byproduct, is a cornerstone of green chemistry. catalyticamidation.info Research is focused on developing robust catalysts that can operate under mild conditions. Boronic acid derivatives, for instance, have shown great promise as catalysts for direct amidation reactions, often requiring a method for water removal to drive the reaction to completion. mdpi.comorganic-chemistry.orgacs.org Another sustainable approach involves the use of reusable solid catalysts, such as activated silica, which can facilitate the reaction and be easily recovered and reused, minimizing waste. whiterose.ac.uk The use of silane (B1218182) derivatives as coupling reagents also presents a sustainable alternative, producing only hydrogen and siloxanes as byproducts. researchgate.net Furthermore, innovative methods utilizing isocyanides in the presence of water offer a rapid and versatile route to amides under sustainable conditions. catrin.com Photocatalysis using covalent organic frameworks (COFs) under visible light is another emerging green method for amide synthesis directly from alcohols, which could be adapted for this compound. dst.gov.in

The development of solvent-free reaction conditions is another critical aspect of sustainable synthesis. rsc.org Microwave-assisted organic synthesis (MAOS) has been shown to accelerate amide bond formation, often without the need for a solvent, leading to shorter reaction times and cleaner reaction profiles. researchgate.net

Table 1: Comparison of Conventional and Emerging Synthetic Routes for this compound

| Feature | Conventional Synthesis (e.g., Acyl Chloride) | Emerging Sustainable Routes (e.g., Catalytic Amidation) |

| Starting Materials | Cyclopentylpropanoic acid, thionyl chloride, methylamine | Cyclopentylpropanoic acid, methylamine |

| Reagents | Stoichiometric coupling agents | Catalytic amounts of boronic acids, solid catalysts, etc. |

| Byproducts | HCl, SO2, stoichiometric waste | Primarily water |

| Environmental Impact | Higher | Lower |

| Atom Economy | Lower | Higher |

Advanced Catalysis for Highly Selective Transformations of the Compound

Beyond its synthesis, advanced catalytic methods are being explored to achieve highly selective transformations of the this compound molecule itself. This includes the functionalization of otherwise inert C-H bonds. While amides are generally considered stable, transition-metal catalysis can enable the selective activation of N-C bonds for further reactions. researchgate.net

Recent breakthroughs in catalysis offer the potential for direct functionalization of the cyclopentyl ring or the propyl chain. For example, transition-metal-catalyzed C(sp³)-H activation could introduce new functional groups at specific positions, creating derivatives with potentially new properties. researchgate.net Palladium-catalyzed cross-coupling reactions, which are workhorses in modern organic synthesis, could be adapted for derivatives of this compound. mdpi.com

Organocatalysis, which uses small organic molecules as catalysts, is another rapidly growing field that avoids the use of potentially toxic and expensive metals. rsc.org For instance, organocatalytic methods are being developed for a variety of transformations that could be applied to modify the structure of this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made, enabling faster, safer, and more efficient production. rsc.orgnih.govrsc.org For the synthesis of this compound, flow chemistry offers several advantages over traditional batch processing. researchgate.netprolabas.com These include precise control over reaction parameters such as temperature and reaction time, improved heat and mass transfer, and the ability to safely handle hazardous intermediates. nih.gov

Continuous flow systems have been successfully developed for direct amide bond formation, often using packed-bed reactors containing a solid-supported catalyst or reagent. rsc.orgrsc.org This approach allows for the continuous production of the target amide with minimal manual intervention and easy purification. rsc.org

Automated synthesis platforms, which combine robotics, software, and analytical tools, can be used to rapidly screen and optimize reaction conditions for the synthesis of this compound and its derivatives. researchgate.net These platforms can perform a large number of experiments in parallel, accelerating the discovery of new synthetic routes and novel analogues. researchgate.net The combination of flow chemistry and automation paves the way for on-demand synthesis and high-throughput screening of compound libraries based on the this compound scaffold. whiterose.ac.uk

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new experiments. rsc.orgacs.orgresearchgate.net For this compound, theoretical predictions can guide the development of more efficient synthetic routes and the discovery of novel derivatives.

Density Functional Theory (DFT) calculations can be used to elucidate the detailed mechanisms of amide bond formation, helping to identify the most favorable reaction pathways and design more effective catalysts. rsc.orgresearchgate.netresearchgate.net For example, computational studies have provided insights into the mechanisms of amidation reactions catalyzed by boronic acids and mediated by silanes. catalyticamidation.inforsc.org

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the yield and success of a planned synthesis. nih.govrsc.org Such models can help chemists to select the optimal reagents and conditions for the synthesis of this compound, saving time and resources. pnas.org Furthermore, computational tools can be used to predict the properties of virtual derivatives of the compound, allowing for the in-silico screening of large chemical spaces to identify molecules with desired characteristics before they are synthesized in the lab.

Exploration of Stereoisomeric Forms and Their Differential Reactivity

While this compound itself is not chiral, the introduction of substituents on the cyclopentyl ring or the propanamide backbone can lead to the formation of stereoisomers. The study of these stereoisomeric forms and their differential reactivity is a significant area of emerging research. Chiral amines and amides are of great importance in medicinal chemistry and materials science. acs.orgrsc.org

The development of stereoselective synthetic methods is crucial for accessing individual enantiomers or diastereomers of substituted this compound derivatives. rsc.orgnih.govacs.orgnih.gov This includes the use of chiral catalysts in enantioselective reactions. For instance, novel strategies for the stereoselective synthesis of atropisomeric amides, which exhibit axial chirality, are being developed. rsc.orgrsc.org

The separation and analysis of stereoisomers are also critical. Techniques like supercritical fluid chromatography (SFC) using chiral stationary phases are powerful tools for the separation of enantiomers of chiral amides. nih.gov Understanding the three-dimensional structure of these molecules is key, as different stereoisomers can exhibit distinct biological activities and physical properties. The development of chiral derivatizing agents can aid in the separation and identification of enantiomers in complex mixtures. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 3-cyclopentyl-N-methylpropanamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves the condensation of 3-cyclopentylpropanoic acid with methylamine under coupling agents like EDC/HOBt. Solvent choice (e.g., DMF or THF) and temperature (40–60°C) significantly impact reaction efficiency. For example, THF may reduce side reactions compared to polar aprotic solvents . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with >90% purity.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Expect signals for the cyclopentyl group (δ 1.5–2.2 ppm, multiplet), methylamide (δ 2.8–3.0 ppm, singlet for N–CH3), and the propanamide backbone (δ 2.3–2.6 ppm for CH2).

- IR : Key peaks include N–H stretch (~3300 cm<sup>−1</sup>), amide C=O (~1650 cm<sup>−1</sup>), and cyclopentyl C–H bends (~1450 cm<sup>−1</sup>). X-ray crystallography (as in ) can resolve stereochemical ambiguities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (pH, temperature) or impurity profiles. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to validate results. Statistical tools like ANOVA and post-hoc tests (Tukey’s HSD) can identify significant differences between experimental groups .

Q. How do substituent modifications on the cyclopentyl or methylamide groups affect the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Replace cyclopentyl with smaller alkyl groups (e.g., cyclopropyl) to improve solubility. LogP values can be predicted via computational tools (e.g., MarvinSketch).

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF3) on the cyclopentyl ring to reduce CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes) quantify metabolic half-life .

Q. What are the best practices for designing in vivo studies to evaluate neuroprotective effects of this compound analogs?

- Methodological Answer :

- Animal Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) or toxin-induced models (MPTP for Parkinson’s).

- Dosing : Optimize via PK/PD studies; intraperitoneal administration (5–20 mg/kg) is common.

- Endpoints : Include biomarkers (e.g., Aβ1–42 levels) and behavioral tests (Morris water maze) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Waste Disposal : Neutralize acidic/basic byproducts before disposing in designated hazardous waste containers. Follow EPA guidelines for amide-containing compounds .

Structural and Mechanistic Insights

Q. How does the cyclopentyl group influence the conformational stability of this compound?

- Methodological Answer : The cyclopentyl group introduces steric hindrance, restricting rotation around the C–N bond. Molecular dynamics simulations (e.g., AMBER or GROMACS) can model energy barriers for rotation. X-ray diffraction data (as in ) reveal preferred conformations in solid-state structures .

Data Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Standardization : Use certified reference materials (CRMs) for calibration.

- Documentation : Report exact reagent grades (e.g., Sigma-Aldrich, ≥99%), solvent batch numbers, and humidity/temperature conditions.

- Collaborative Trials : Share samples for inter-lab validation via platforms like PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.